L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-serine
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Overview
Description
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-serine is a peptide compound composed of five amino acids: asparagine, serine, tryptophan, methionine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for coupling reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a catalyst in biochemical reactions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to changes in cellular processes. For example, it may bind to a receptor and trigger a signaling cascade that alters gene expression or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
- L-Seryl-L-asparaginyl-L-tryptophyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-phenylalanyl-L-aspartic acid
- Carbetocin acetate
Uniqueness
L-Asparaginyl-L-seryl-L-tryptophyl-L-methionyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it versatile for research and industrial applications.
Properties
CAS No. |
562837-53-0 |
---|---|
Molecular Formula |
C26H37N7O9S |
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H37N7O9S/c1-43-7-6-17(23(38)33-20(12-35)26(41)42)30-24(39)18(8-13-10-29-16-5-3-2-4-14(13)16)31-25(40)19(11-34)32-22(37)15(27)9-21(28)36/h2-5,10,15,17-20,29,34-35H,6-9,11-12,27H2,1H3,(H2,28,36)(H,30,39)(H,31,40)(H,32,37)(H,33,38)(H,41,42)/t15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
OPCKDGLULVIWDM-JBDAPHQKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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